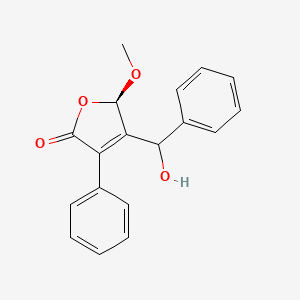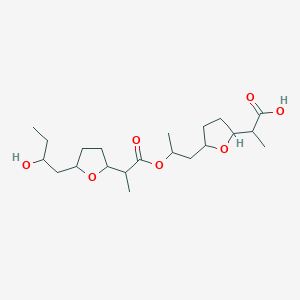
Gustastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gustastatin is a carbonyl compound. It has a role as a metabolite.
Scientific Research Applications
Isolation and Structure
Gustastatin, isolated from the Brazilian nut tree Gustavia hexapetala, has been identified as a new cancer cell growth inhibitor. It was discovered through a bioassay-guided investigation alongside other known cancer cell growth inhibitors like betulinic acid. The structure of gustastatin was determined using high-resolution mass spectrometry (HRMS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) data, with the structure of a related compound confirmed through X-ray crystal structure determination (Pettit et al., 2004).
Synthesis Approaches
A modular and general strategy to construct orcinol-type depsides, including gustastatin, was proposed through the photolysis of functionalized benzodioxinones. This process led to the first total synthesis of gustastatin in 10 steps from commercially available trihydroxybenzoic acid, offering a new pathway for its synthesis and potentially enhancing its availability for further research and therapeutic applications (García-Fortanet et al., 2005).
Cancer Therapeutics
Gustastatin is part of a broader discussion on molecular cancer therapeutics, which focus on exploiting molecular biological and genetic information to develop personalized medicine. This involves targeting the precise molecular pathology driving the progression of individual cancers, a paradigm shift in cancer drug development. Gustastatin, as a cell growth inhibitor, may contribute to this targeted approach (Collins & Workman, 2006).
properties
Product Name |
Gustastatin |
|---|---|
Molecular Formula |
C31H40O9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[3-methoxy-4-methoxycarbonyl-5-(2-oxoheptyl)phenyl] 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoate |
InChI |
InChI=1S/C31H40O9/c1-6-8-10-12-22(32)14-20-16-24(37-3)18-26(34)28(20)31(36)40-25-17-21(15-23(33)13-11-9-7-2)29(30(35)39-5)27(19-25)38-4/h16-19,34H,6-15H2,1-5H3 |
InChI Key |
FHOVJOXBAHBKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)OC)CC(=O)CCCCC |
synonyms |
gustastatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




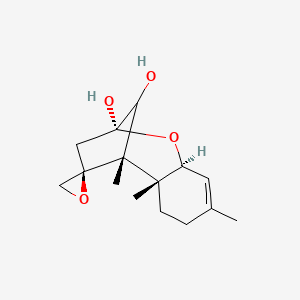
![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)
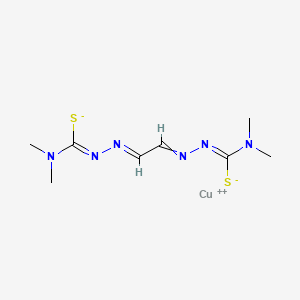
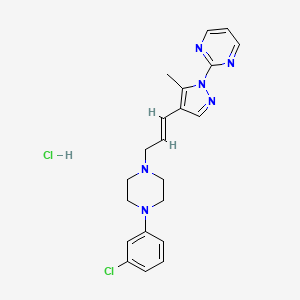
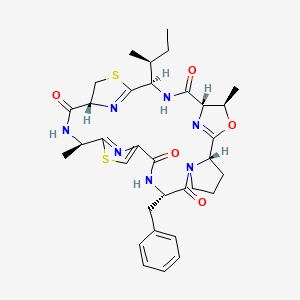
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)
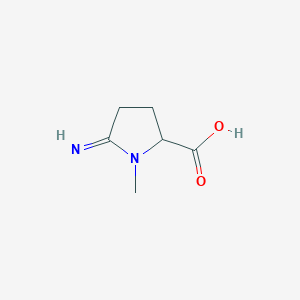
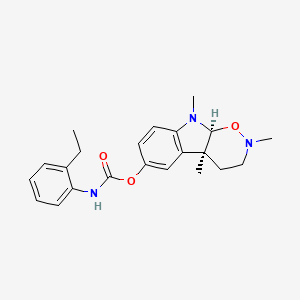
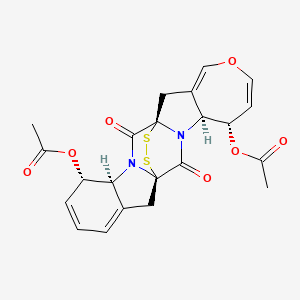
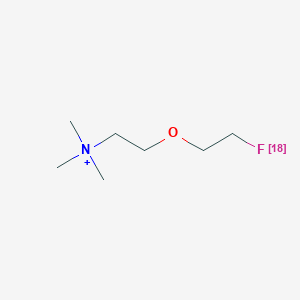
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
